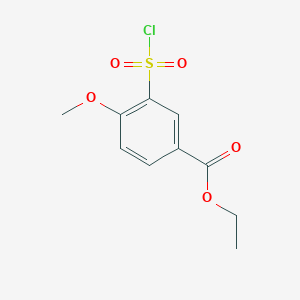

Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-chlorosulfonyl-4-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO5S/c1-3-16-10(12)7-4-5-8(15-2)9(6-7)17(11,13)14/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXGNRJELOOOAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Routes and Methodological Innovations for Ethyl 3 Chlorosulfonyl 4 Methoxybenzoate

Direct Chlorosulfonation Strategies for Aromatic Systems

Direct chlorosulfonation is a primary method for introducing a sulfonyl chloride group onto an aromatic ring. This electrophilic aromatic substitution reaction typically employs chlorosulfonic acid as the sulfonating agent. wikipedia.org The regiochemical outcome is governed by the electronic and steric effects of the substituents already present on the benzoate (B1203000) ring.

The direct chlorosulfonation of ethyl 4-methoxybenzoate (B1229959) is a common and straightforward approach to obtaining the desired product. The reaction's regioselectivity is dictated by the directing effects of the methoxy (B1213986) (-OCH₃) and ethyl ester (-COOEt) groups. The methoxy group is a powerful activating, ortho, para-directing group, while the ester group is a deactivating, meta-directing group. Given that the para position to the methoxy group is occupied by the ester, the electrophilic substitution is directed to the ortho positions (C3 and C5). Steric hindrance from the adjacent ester group generally favors substitution at the C3 position.

The reaction is typically performed by adding the ethyl 4-methoxybenzoate substrate portion-wise to an excess of chlorosulfonic acid at a reduced temperature, commonly between 0°C and 5°C, to moderate the highly exothermic reaction. researchgate.netprepchem.com After the addition is complete, the reaction mixture may be stirred at room temperature until the evolution of hydrogen chloride gas ceases, indicating the completion of the reaction. researchgate.net The product is then isolated by carefully pouring the reaction mixture into ice water, which precipitates the sulfonyl chloride.

| Parameter | Optimized Condition | Rationale |

| Reagent | Chlorosulfonic Acid (ClSO₃H) | Serves as both the solvent and the electrophilic sulfonating agent. pageplace.de |

| Stoichiometry | Excess ClSO₃H (e.g., 3-5 equivalents) | Drives the reaction to completion. researchgate.net |

| Temperature | 0-5°C during addition, then room temp. | Controls the exothermic reaction and prevents side product formation. researchgate.netprepchem.com |

| Reaction Time | 1-4 hours | Sufficient time for the reaction to complete, monitored by HCl evolution. researchgate.netprepchem.com |

| Work-up | Quenching in ice water | Precipitates the water-insoluble sulfonyl chloride product. researchgate.net |

This interactive data table is based on analogous procedures for substituted anisoles and other aromatic ethers.

While direct chlorosulfonation with chlorosulfonic acid is effective, research into catalytic systems aims to improve reaction conditions and selectivity. Electrophilic aromatic sulfonation can be influenced by various catalysts that enhance the electrophilicity of the sulfonating agent or control the regioselectivity. nih.gov

Innovations include the use of Brønsted acidic ionic liquids, such as 1,3-disulfonic acid imidazolium (B1220033) chloride ([Dsim]Cl), which can act as both catalyst and solvent for sulfonation reactions under milder, aqueous conditions. organic-chemistry.org Although these systems typically yield sulfonic acids, they represent a greener alternative to traditional methods, and the resulting sulfonic acid can be subsequently converted to the desired sulfonyl chloride.

Palladium-catalyzed methods have also been developed for the chlorosulfonylation of arylboronic acids, offering a different approach that provides access to sulfonyl chlorides under mild conditions with significant functional group tolerance. nih.gov Such a method could be hypothetically applied by first converting the benzoate scaffold into a corresponding boronic acid derivative.

| Catalytic System | Description | Potential Advantage for Benzoate Scaffold |

| Brønsted Acidic Ionic Liquids | e.g., [Dsim]Cl. Acts as a recyclable catalyst and solvent for sulfonation. organic-chemistry.org | Milder reaction conditions and potential for catalyst reuse. |

| Palladium Catalysis | Catalyzes the reaction of arylboronic acids with a sulfur dioxide surrogate. nih.gov | High functional group tolerance and alternative regiochemical control. |

| Solid Acid Catalysts | Zeolites and other solid acids can catalyze sulfonation. | Ease of separation and potential for regioselective control. |

This interactive data table summarizes catalytic approaches to aromatic sulfonylation.

Indirect Synthetic Pathways for Aryl Sulfonyl Chlorides Applicable to the Benzoate Scaffold

Indirect methods provide alternative routes to aryl sulfonyl chlorides by starting with precursors that already contain a sulfur atom, which is then converted to the sulfonyl chloride functionality. These pathways can be advantageous when direct chlorosulfonation is low-yielding or lacks the desired regioselectivity.

A versatile indirect route involves the oxidative chlorination of an aryl thiol or disulfide. For the synthesis of Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate, this would begin with a precursor such as ethyl 3-mercapto-4-methoxybenzoate or its corresponding disulfide. Various reagents have been developed for this transformation, offering mild conditions and high yields.

A highly reactive system combining hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) allows for the rapid and direct conversion of thiols to sulfonyl chlorides at room temperature. organic-chemistry.orgacs.org Other efficient reagents include 2,4-dichloro-5,5-dimethylhydantoin (DCDMH), which is effective for a broad range of sulfur substrates including thiols and disulfides. lookchem.com Metal-free, aerobic conditions using ammonium (B1175870) nitrate (B79036) and aqueous HCl with oxygen as the terminal oxidant have also been reported, presenting an environmentally benign option. rsc.org

| Oxidizing System | Substrate | Conditions | Yield |

| H₂O₂ / SOCl₂ | Aryl Thiols | CH₃CN, room temp, <5 min | Excellent (up to 97%) organic-chemistry.org |

| DCDMH | Aryl Thiols, Disulfides | CH₃CN/H₂O, 0°C to rt | Good to Excellent lookchem.com |

| (NH₄)₂S₂O₈ / NaCl | Aryl Thiols | CH₃CN/H₂O, 80°C | Good |

| NH₄NO₃ / O₂ / HCl | Aryl Thiols | CH₃CN, 60°C | Good to Excellent rsc.org |

This interactive data table presents various methods for the oxidative chlorination of aryl thiol derivatives.

Another significant indirect pathway utilizes S-alkyl isothiourea salts as odorless and stable precursors to sulfonyl chlorides. organic-chemistry.org These salts are readily prepared from the reaction of an aryl halide with thiourea. The subsequent oxidative chlorosulfonation can be achieved using various environmentally friendly reagents.

N-Chlorosuccinimide (NCS) in an acidic aqueous medium is an effective system for converting S-alkylisothiourea salts to sulfonyl chlorides in good to excellent yields. organic-chemistry.orgorganic-chemistry.org An even greener approach employs household bleach (sodium hypochlorite (B82951), NaOCl) under acidic conditions, which is clean, economical, and provides high yields. thieme-connect.com Sodium chlorite (B76162) (NaClO₂) has also been demonstrated as a simple and efficient reagent for this transformation. organic-chemistry.org

| Reagent System | Key Features | Yield Range |

| N-Chlorosuccinimide (NCS) / HCl | Mild conditions, broad substrate scope. organic-chemistry.org | Moderate to Excellent (up to 98%) researchgate.net |

| Sodium Hypochlorite (Bleach) / HCl | Environmentally friendly, economical, simple procedure. thieme-connect.com | High (up to 99%) thieme-connect.com |

| Sodium Chlorite (NaClO₂) / HCl | Clean, atom-economic reagent. organic-chemistry.org | High organic-chemistry.org |

This interactive data table summarizes modern methods for converting S-Alkyl Isothiourea Salts to Sulfonyl Chlorides.

Esterification-Based Synthesis from 3-(chlorosulfonyl)-4-methoxybenzoic Acid

An alternative synthetic strategy involves first preparing 3-(chlorosulfonyl)-4-methoxybenzoic acid and then converting it to the corresponding ethyl ester. The precursor acid can be synthesized by the direct chlorosulfonation of 4-methoxybenzoic acid.

The subsequent esterification is typically accomplished via the Fischer esterification method. masterorganicchemistry.com This classic reaction involves heating the carboxylic acid in an excess of the alcohol (in this case, ethanol) with a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The use of a large excess of ethanol (B145695) serves to drive the reaction equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle. libretexts.org The reaction is reversible, and water produced during the reaction must ideally be removed to ensure high conversion. masterorganicchemistry.com Following the reaction, a standard work-up involving neutralization and extraction yields the final product, Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate.

Principles of Green Chemistry in the Production of Chlorosulfonyl Intermediates

The production of chlorosulfonyl intermediates, such as Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate, is increasingly scrutinized through the lens of green chemistry. This field of chemical science encourages the design of products and processes that minimize the use and generation of hazardous substances. Traditional methods for synthesizing sulfonyl chlorides often rely on reagents and conditions that are antithetical to these principles, involving harsh conditions and toxic chemicals. organic-chemistry.org Consequently, significant research has been directed toward developing more sustainable and environmentally benign synthetic strategies. mdpi.com

A core principle of green chemistry is atom economy , which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. An ideal reaction has a 100% atom economy, meaning all reactant atoms are found in the final product, with no atoms wasted as byproducts.

The conventional synthesis of Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate involves the direct chlorosulfonation of Ethyl 4-methoxybenzoate using an excess of chlorosulfonic acid. pageplace.de The reaction proceeds as follows:

C₁₀H₁₂O₃ (Ethyl 4-methoxybenzoate) + HSO₃Cl (Chlorosulfonic acid) → C₁₀H₁₁ClO₅S (Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate) + HCl (Hydrogen chloride)

While this method can be effective, it possesses a significant drawback in terms of atom economy and waste generation. For every mole of the desired product formed, one mole of hydrogen chloride gas is generated as a byproduct. Furthermore, the reaction often requires a stoichiometric excess of chlorosulfonic acid to drive the reaction to completion, and this excess acid is typically quenched with water, creating a large volume of acidic waste that requires neutralization and disposal. google.com

The theoretical atom economy for this traditional reaction can be calculated using the molecular weights of the reactants and the desired product.

| Compound | Formula | Molecular Weight (g/mol) | Role in Reaction |

|---|---|---|---|

| Ethyl 4-methoxybenzoate | C₁₀H₁₂O₃ | 180.20 | Reactant |

| Chlorosulfonic acid | HSO₃Cl | 116.52 | Reactant |

| Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate | C₁₀H₁₁ClO₅S | 278.71 | Desired Product |

Calculation of Atom Economy:

Mass of Desired Product: 278.71 g/mol

Total Mass of Reactants: 180.20 g/mol + 116.52 g/mol = 296.72 g/mol

Percent Atom Economy = (Mass of Desired Product / Total Mass of Reactants) x 100

Percent Atom Economy = (278.71 / 296.72) x 100 ≈ 93.9%

Although a 93.9% atom economy appears high, this calculation represents an ideal scenario. It does not account for the excess chlorosulfonic acid used in practice or the generation of significant waste streams. To address these shortcomings, researchers have explored more sustainable alternatives that align better with the principles of green chemistry.

Innovations in Sustainable Synthesis:

To improve the sustainability of sulfonyl chloride production, several innovative strategies have been developed:

Alternative Chlorinating Agents: The use of hazardous reagents like excess chlorosulfonic acid or chlorine gas is a major environmental concern. researchgate.net Greener alternatives have been developed, including:

N-Chlorosuccinimide (NCS): This reagent offers a milder and more selective method for chlorosulfonation. A key advantage is the potential for sustainability; the succinimide (B58015) byproduct can be recovered and re-chlorinated back to NCS using sodium hypochlorite, creating a recyclable process. organic-chemistry.org

Bleach-Mediated Synthesis: Clean and economical methods using sodium hypochlorite (bleach) or sodium chlorite (NaClO₂) for the oxidative chlorosulfonation of S-alkyl isothiourea salts have been shown to be simple and environmentally friendly. organic-chemistry.org

Sodium Dichloroisocyanurate Dihydrate (NaDCC·2H₂O): This compound has been used as an efficient oxidant for converting thiols into sulfonyl chlorides in situ within sustainable solvents like water or ethanol. researchgate.net

Alternative Synthetic Pathways: To circumvent the use of chlorosulfonic acid entirely, alternative multi-step pathways can be employed. For instance, an aromatic compound can first be sulfonated using sulfuric acid to produce a sulfonic acid. This intermediate can then be converted to the corresponding sulfonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). reddit.com While this adds a step, it can offer better control and avoid the use of large excesses of harsh reagents.

Process Intensification: The shift from traditional batch reactors to continuous flow manufacturing represents a significant process innovation. Automated continuous systems for producing aryl sulfonyl chlorides have been shown to improve safety, process control, and space-time yield, addressing many of the hazards associated with heated chlorosulfonic acid reactions. mdpi.com

These advanced methodologies underscore a commitment to reducing the environmental footprint of producing vital chemical intermediates like Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate, focusing on maximizing efficiency and minimizing waste.

Iii. Mechanistic Investigations of Chemical Transformations Involving Ethyl 3 Chlorosulfonyl 4 Methoxybenzoate

Nucleophilic Substitution Reactions at the Electrophilic Chlorosulfonyl Center

The sulfur atom in the chlorosulfonyl group of Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate is electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This renders it highly susceptible to attack by a variety of nucleophiles. These reactions typically proceed via a nucleophilic substitution mechanism, leading to the displacement of the chloride ion.

The reaction of Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate with primary and secondary amines is a well-established method for the synthesis of the corresponding sulfonamides. This transformation is of significant importance in medicinal chemistry due to the prevalence of the sulfonamide moiety in a wide range of therapeutic agents. The general reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom, followed by the expulsion of the chloride leaving group. A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the hydrogen chloride generated during the reaction.

The mechanism of sulfonamide formation from arenesulfonyl chlorides and amines is generally considered to proceed through a bimolecular nucleophilic substitution (SN2-like) pathway at the sulfur atom. The amine nucleophile attacks the sulfur center, leading to a trigonal bipyramidal transition state. In this transition state, the incoming amine and the outgoing chloride ion occupy apical positions. The reaction is completed by the departure of the chloride ion and deprotonation of the nitrogen atom.

The reactivity of the amine nucleophile plays a crucial role in the rate of the reaction. Primary amines are generally more reactive than secondary amines due to reduced steric hindrance. The electronic nature of the amine also influences its nucleophilicity; electron-donating groups on the amine enhance its reactivity, while electron-withdrawing groups decrease it.

A representative set of sulfonamides that can be synthesized from Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate and various amine nucleophiles is presented in the interactive table below. Please note that while the synthesis of these specific derivatives is based on established chemical principles, the yields are illustrative and can vary depending on the specific reaction conditions.

| Amine Nucleophile | Product Sulfonamide | Representative Yield (%) |

| Ammonia | Ethyl 4-methoxy-3-(aminosulfonyl)benzoate | 85 |

| Methylamine (B109427) | Ethyl 4-methoxy-3-(N-methylsulfamoyl)benzoate | 90 |

| Diethylamine | Ethyl 3-(N,N-diethylsulfamoyl)-4-methoxybenzoate | 88 |

| Aniline | Ethyl 4-methoxy-3-(N-phenylsulfamoyl)benzoate | 82 |

| Morpholine | Ethyl 4-methoxy-3-(morpholinosulfonyl)benzoate | 92 |

Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate readily reacts with oxygen nucleophiles, such as alcohols and phenols, in the presence of a base to form sulfonate esters. This reaction, often referred to as sulfonylation, is a common method for the protection of hydroxyl groups in organic synthesis. The mechanism is analogous to that of sulfonamide formation, involving the nucleophilic attack of the hydroxyl oxygen on the sulfonyl sulfur, leading to the displacement of the chloride ion.

The reaction with water leads to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, Ethyl 3-(sulfo)-4-methoxybenzoate. This hydrolysis reaction is typically rapid and occurs readily in the presence of moisture.

The table below illustrates the formation of various sulfonate esters from Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate and different oxygen nucleophiles. The provided yields are representative for such reactions.

| Oxygen Nucleophile | Product Sulfonate Ester/Acid | Representative Yield (%) |

| Water | Ethyl 3-(sulfo)-4-methoxybenzoate | 95 |

| Methanol (B129727) | Ethyl 3-(methoxysulfonyl)-4-methoxybenzoate | 90 |

| Ethanol (B145695) | Ethyl 3-(ethoxysulfonyl)-4-methoxybenzoate | 92 |

| Phenol | Ethyl 4-methoxy-3-(phenoxysulfonyl)benzoate | 85 |

The kinetics of nucleophilic substitution at a sulfonyl center, such as in Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate, is influenced by several factors, including the nature of the nucleophile, the solvent, and the electronic and steric effects of the substituents on the aromatic ring. Studies on the solvolysis of substituted benzenesulfonyl chlorides have shown that the reaction rates are sensitive to the electronic properties of the substituents. cdnsciencepub.comcdnsciencepub.com Electron-withdrawing groups on the aromatic ring generally increase the electrophilicity of the sulfur atom and thus accelerate the rate of nucleophilic attack. Conversely, electron-donating groups decrease the reaction rate.

The Hammett equation can be applied to correlate the reaction rates with the electronic properties of the substituents. For the chloride-chloride exchange reaction in a series of para- and meta-substituted arenesulfonyl chlorides, a positive ρ-value of +2.02 was observed, indicating that the reaction is favored by electron-withdrawing substituents that stabilize the developing negative charge in the transition state. nih.gov

The cleavage of the S-Cl bond is a key step in the reaction mechanism. Theoretical studies on the nucleophilic substitution of halides at a sulfonyl center suggest that the reaction can proceed through either a concerted SN2-type mechanism with a single transition state or a stepwise addition-elimination mechanism involving a pentacoordinate sulfurane intermediate. The exact pathway is dependent on the nature of the nucleophile and the reaction conditions.

Thermodynamically, the formation of sulfonamides and sulfonate esters from sulfonyl chlorides is generally a favorable process, driven by the formation of a strong S-N or S-O bond and the liberation of a stable chloride ion. The enthalpy of sulfonamide binding has been shown to be negative, indicating an exothermic process. nih.gov

Transformations of the Ethyl Ester Functionality

The ethyl ester group of Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate can undergo transformations typical of carboxylic acid esters, most notably hydrolysis and transesterification.

The hydrolysis of the ethyl ester functionality of Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate to the corresponding carboxylic acid can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis in a reversible reaction. The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to a tetrahedral intermediate. Proton transfer and elimination of ethanol yield the carboxylic acid. To drive the equilibrium towards the products, a large excess of water is typically used.

Base-Promoted Hydrolysis (Saponification): Under basic conditions, such as in the presence of sodium hydroxide (B78521), the hydrolysis of the ester is an irreversible process. The hydroxide ion acts as a nucleophile and attacks the carbonyl carbon to form a tetrahedral intermediate. The elimination of the ethoxide ion, a strong base, is followed by an acid-base reaction between the ethoxide ion and the newly formed carboxylic acid, resulting in the formation of the carboxylate salt and ethanol. Acidification of the reaction mixture is then required to protonate the carboxylate and obtain the free carboxylic acid.

The rate of hydrolysis is influenced by the substituents on the aromatic ring. Studies on the alkaline hydrolysis of substituted ethyl benzoates have shown that electron-withdrawing groups increase the rate of hydrolysis by making the carbonyl carbon more electrophilic. nih.govresearchgate.net

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. The ethyl ester of Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate can be converted to other esters, for example, a methyl ester, by reaction with the corresponding alcohol (methanol in this case).

Acid-Catalyzed Transesterification: The mechanism is analogous to that of acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. The reaction is reversible, and an excess of the reactant alcohol is used to shift the equilibrium towards the desired product. libretexts.orgucla.edu

Base-Catalyzed Transesterification: This reaction is initiated by the attack of an alkoxide ion on the carbonyl carbon of the ester. The resulting tetrahedral intermediate then collapses, eliminating the original alkoxy group and forming the new ester.

The efficiency of transesterification can be influenced by the structure of the alcohol, with primary alcohols generally being more reactive than secondary alcohols due to steric factors.

Electrophilic Reactivity of the Chlorosulfonyl Group with Unsaturated Systems

The chlorosulfonyl group (-SO₂Cl) is a potent electron-withdrawing moiety that significantly influences the reactivity of the aromatic ring and serves as a versatile functional group for various chemical transformations. wikipedia.org Its electrophilic nature allows it to react with a range of unsaturated systems, including alkenes, alkynes, and (hetero)aromatics, through several mechanistic pathways. magtech.com.cn

Aryl sulfonyl chlorides, such as Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate, can participate in annulation and cycloaddition reactions with unsaturated partners. magtech.com.cn One of the notable reactions is the [2+2] cycloaddition with alkenes and alkynes. magtech.com.cn In these reactions, the sulfonyl chloride can form a four-membered ring intermediate. For instance, the reaction with certain olefins can yield N-chlorosulfonyl-β-lactams. nih.gov The mechanism often involves the formation of a dipolar intermediate which then undergoes ring closure. nih.gov

With alkynes, aryl sulfonyl chlorides can undergo [3+2] cycloaddition reactions, particularly in the presence of a catalyst, to form five-membered heterocyclic rings. researchgate.net The specific outcome of these reactions—whether it is a [2+2] or [4+2] cycloaddition—can be influenced by the catalyst system employed, allowing for chemodivergent synthesis from the same starting materials. nih.gov

In reactions with (hetero)aromatics, the chlorosulfonyl group facilitates electrophilic aromatic substitution (SEAr). wikipedia.orgnih.gov In a Friedel-Crafts-type reaction, an aryl sulfonyl chloride can react with an electron-rich aromatic compound in the presence of a Lewis acid catalyst to form a diaryl sulfone. wikipedia.org The reaction proceeds via the formation of a highly electrophilic sulfonyl cation or a complex with the Lewis acid, which is then attacked by the nucleophilic aromatic ring. wikipedia.orgresearchgate.net The regioselectivity of this substitution is governed by the electronic properties of both the aryl sulfonyl chloride and the aromatic substrate. masterorganicchemistry.com

Table 1: Examples of Cycloaddition and Annulation Reactions with Aryl Sulfonyl Chlorides

| Reaction Type | Unsaturated Partner | Typical Product | Catalyst/Conditions |

|---|---|---|---|

| [2+2] Cycloaddition | Alkenes | β-Lactams | Thermal or Photochemical |

| [3+2] Cycloaddition | Alkynes | Substituted Pyrazoles | Thermal or Metal-catalyzed (e.g., Cu(I)) |

| [4+2] Cycloaddition | 1,3-Dienes | 1,4-Cyclohexadienes | Cobalt-catalyzed |

| Friedel-Crafts Sulfonylation | Arenes, Heteroarenes | Diaryl Sulfones | Lewis Acid (e.g., AlCl₃) |

The chlorosulfonyl group can facilitate both radical and ionic reaction pathways, making aryl sulfonyl chlorides versatile reagents in organic synthesis. magtech.com.cn

Radical Mechanisms: Under certain conditions, such as exposure to light, heat, or a radical initiator, the sulfur-chlorine bond in an aryl sulfonyl chloride can undergo homolytic cleavage to generate an arylsulfonyl radical (ArSO₂•) and a chlorine radical (Cl•). acs.org This arylsulfonyl radical is a key intermediate in various transformations. It can add to alkenes and alkynes, initiating a chain reaction for sulfonylation. magtech.com.cn Alternatively, the arylsulfonyl radical can extrude sulfur dioxide (SO₂) to form an aryl radical (Ar•). acs.org This aryl radical is a highly reactive species that can participate in a variety of C-C and C-heteroatom bond-forming reactions, including arylation of (hetero)arenes. chemrevlett.comresearchgate.net

Ionic Mechanisms: In ionic pathways, the highly polarized S-Cl bond allows the sulfonyl group to act as a potent electrophile. wikipedia.org In the presence of a Lewis acid, the electrophilicity is further enhanced, facilitating reactions with nucleophiles. As discussed previously, this is the basis for Friedel-Crafts sulfonylation of arenes. wikipedia.org Furthermore, aryl sulfonyl chlorides react readily with nucleophiles like water, alcohols, and amines to yield sulfonic acids, sulfonate esters, and sulfonamides, respectively. wikipedia.org These reactions typically proceed through a nucleophilic attack on the electron-deficient sulfur atom, followed by the displacement of the chloride ion. The presence of the electron-withdrawing ester group and the electron-donating methoxy (B1213986) group on the aromatic ring of Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate would modulate the electrophilicity of the sulfur center and the stability of any radical or ionic intermediates formed.

Transition Metal-Catalyzed Cross-Coupling Reactions of Aryl Sulfonyl Chlorides

Transition metal catalysis has unlocked novel reaction pathways for aryl sulfonyl chlorides, allowing them to serve as coupling partners in reactions that were traditionally dominated by aryl halides and triflates. chemrevlett.comnih.gov These methods are advantageous due to the low cost, stability, and ready availability of sulfonyl chlorides. chemrevlett.com

A significant advancement in the use of aryl sulfonyl chlorides is their application in desulfitative cross-coupling reactions, where they act as arylating agents. chemrevlett.com In these reactions, a transition metal catalyst, typically palladium or nickel, facilitates the cleavage of the C-S bond and extrusion of sulfur dioxide (SO₂). chemrevlett.comacs.org

The generally accepted mechanism for palladium-catalyzed desulfitative coupling involves several key steps:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl sulfonyl chloride to a low-valent metal center (e.g., Pd(0)), forming an arylpalladium(II) sulfonyl chloride complex.

SO₂ Extrusion: This intermediate then undergoes extrusion of sulfur dioxide to generate an arylpalladium(II) chloride species.

Reaction with Coupling Partner: The arylpalladium(II) complex then reacts with the coupling partner (e.g., through C-H activation of a (hetero)arene). chemrevlett.com

Reductive Elimination: The final step is reductive elimination, which forms the cross-coupled product and regenerates the active Pd(0) catalyst. chemrevlett.com

This methodology has been successfully applied to the arylation of various C-H bonds in heteroarenes like pyrroles and thiophenes. chemrevlett.com Research has shown that aryl sulfonyl chlorides bearing electron-withdrawing groups often provide higher yields in these coupling reactions. chemrevlett.com

Table 2: Overview of Desulfitative Cross-Coupling Reactions

| Catalyst System | Coupling Partner | Product Type | Key Feature |

|---|---|---|---|

| Palladium (e.g., Pd/C, Pd(OAc)₂) | Pyrroles, Thiophenes, Coumarins | Arylated Heteroarenes | C-H bond functionalization |

| Iron (e.g., Fe(acac)₃) | Grignard Reagents | Biaryls, Alkylarenes | C-C bond formation |

| Nickel | Aryl Bromides | Biaryls | Cross-electrophile coupling |

In contrast to desulfitative couplings, selective sulfonylation reactions utilize aryl sulfonyl chlorides as a source of the entire arylsulfonyl group (ArSO₂), preserving the C-S bond. researchgate.net These transition metal-catalyzed reactions enable the efficient synthesis of sulfones and related sulfur-containing compounds, which are important structural motifs in medicinal chemistry. researchgate.netrsc.org

For example, palladium and copper catalysts have been employed in the sulfonylation of aryl boronic acids and aryl halides. researchgate.netresearchgate.net In these reactions, the transition metal facilitates the coupling between the aryl sulfonyl chloride and the organometallic reagent or aryl halide, leading to the formation of a diaryl sulfone. The mechanism often involves oxidative addition of the aryl halide or transmetalation with the boronic acid, followed by reaction with the sulfonyl chloride and reductive elimination. nih.gov

Another innovative approach is the transition-metal-catalyzed ring-opening sulfonylation of strained rings like aziridines. This method provides access to β-amino sulfones, valuable compounds in pharmaceuticals, through the insertion of SO₂ and coupling with an aryl partner. rsc.org Transition-metal-free protocols have also been developed for the direct sulfonylation of certain substrates, such as the synthesis of enol sulfonates from 1-sulfonyl-1,2,3-triazoles, showcasing the expanding versatility of sulfonylation chemistry. tandfonline.com

Iv. Derivatization Strategies and Complex Molecule Synthesis Utilizing Ethyl 3 Chlorosulfonyl 4 Methoxybenzoate

Synthesis of Diverse Sulfonamide Libraries from Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate

The primary reactivity of the sulfonyl chloride group in ethyl 3-(chlorosulfonyl)-4-methoxybenzoate is its facile reaction with primary and secondary amines to form sulfonamides. This transformation is a cornerstone for generating large collections of structurally related compounds, known as libraries, which are invaluable in drug discovery and materials science. The general scheme for this reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride.

A general representation of the synthesis of a sulfonamide library from ethyl 3-(chlorosulfonyl)-4-methoxybenzoate is depicted below:

Scheme 1: General Synthesis of Sulfonamide Derivatives

Where Ar represents the 4-methoxybenzoate (B1229959) scaffold and R1 and R2 can be a wide variety of organic substituents.

This straightforward reaction allows for the incorporation of a multitude of different amine-containing fragments, leading to libraries with high structural diversity.

Design Principles for Structure-Activity Relationship (SAR) Studies of Novel Sulfonamides

The generation of sulfonamide libraries is often guided by the principles of structure-activity relationship (SAR) studies. SAR is a critical concept in medicinal chemistry that aims to understand how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of a lead compound and observing the resulting changes in its activity, researchers can identify key structural features responsible for its therapeutic effects.

When designing sulfonamide libraries for SAR studies, several key principles are considered:

Diversity of Substituents: The amines used in the synthesis are chosen to introduce a wide range of chemical properties. This includes varying alkyl and aryl groups, introducing different functional groups (e.g., hydroxyl, carboxyl, ether, etc.), and exploring a range of steric and electronic properties.

Isosteric and Bioisosteric Replacements: Parts of the molecule are replaced with other groups that have similar spatial or electronic characteristics. For example, a phenyl ring might be replaced with a thiophene (B33073) or pyridine (B92270) ring to probe the importance of aromaticity and heteroatoms.

Conformational Constraints: Introducing cyclic structures or rigid linkers can lock the molecule into specific conformations. This helps to understand the bioactive conformation of the molecule when it binds to its biological target.

The data obtained from screening these libraries against a biological target can then be used to build a model of the SAR, guiding the design of more potent and selective compounds.

Regiochemical Control and Functional Group Compatibility in Amidation

While the amidation of ethyl 3-(chlorosulfonyl)-4-methoxybenzoate is generally a robust reaction, considerations of regiochemistry and functional group compatibility are important, especially when working with complex amines.

Regiochemical control becomes a factor when the amine substrate contains multiple nucleophilic sites. For instance, in an aminophenol, both the amino group and the hydroxyl group are nucleophilic. However, the amino group is generally more nucleophilic than the hydroxyl group, leading to the preferential formation of the sulfonamide over the sulfonate ester. Reaction conditions, such as the choice of base and solvent, can be optimized to enhance this selectivity.

Functional group compatibility is another crucial aspect. The sulfonyl chloride group is highly reactive and can react with a variety of functional groups besides amines. These include:

Alcohols and Phenols: Can form sulfonate esters.

Thiols: Can form thiosulfonates.

Water: Hydrolyzes to the corresponding sulfonic acid.

Therefore, when synthesizing sulfonamides from amines that contain these functional groups, it is often necessary to use protecting groups to temporarily mask the reactive sites. Alternatively, reaction conditions can be carefully controlled (e.g., low temperature, aprotic solvent) to favor the desired amidation reaction. The mild conditions often employed for sulfonamide formation allow for the tolerance of a wide range of other functional groups, such as esters, amides, ethers, and nitriles, which are typically unreactive towards sulfonyl chlorides.

Construction of Heterocyclic Systems Incorporating the Benzoate (B1203000) Scaffold

Beyond the synthesis of simple sulfonamides, ethyl 3-(chlorosulfonyl)-4-methoxybenzoate is a valuable precursor for the construction of more complex heterocyclic systems. The sulfonamide linkage can act as a handle to direct subsequent cyclization reactions, leading to the formation of fused or spirocyclic ring systems.

Intramolecular Cyclization Reactions Leading to Fused Rings

Once the sulfonamide is formed, intramolecular cyclization reactions can be employed to build fused heterocyclic rings onto the benzoate scaffold. This often involves a second reactive group on the amine-derived portion of the molecule that can react with another position on the aromatic ring or with one of the existing functional groups.

An example of this strategy is the synthesis of benzothiadiazine dioxides. If the amine used in the initial sulfonamide formation contains a suitable ortho-disposed functional group, subsequent acid- or base-catalyzed cyclization can lead to the formation of a six-membered heterocyclic ring fused to the benzene (B151609) ring.

Intermolecular Heterocycle Assembly Strategies

Intermolecular strategies involve the reaction of ethyl 3-(chlorosulfonyl)-4-methoxybenzoate or its sulfonamide derivatives with other molecules to assemble a heterocyclic ring. These reactions often involve bifunctional reagents that can react with two different parts of the starting molecule.

For instance, a sulfonamide derived from an amino acid can undergo further reactions to form complex heterocyclic structures. The carboxyl group of the amino acid can be activated and reacted with another nucleophile, or the sulfonamide nitrogen can participate in cyclization reactions.

Advanced Synthetic Methodologies Employing Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate

The utility of ethyl 3-(chlorosulfonyl)-4-methoxybenzoate extends to more advanced synthetic methodologies. The sulfonyl chloride group can participate in a variety of transformations beyond simple amidation, opening up avenues for the synthesis of a broader range of complex molecules.

One such advanced methodology is its use in transition metal-catalyzed cross-coupling reactions . While less common for sulfonyl chlorides compared to aryl halides, under specific catalytic conditions, the sulfonyl chloride group can be transformed into other functional groups. For example, it can be reduced to a thiol or converted to a sulfone through coupling with an organometallic reagent.

Furthermore, the entire ethyl 3-(chlorosulfonyl)-4-methoxybenzoate molecule can be used as a scaffold in multicomponent reactions . In these reactions, three or more reactants combine in a single step to form a complex product, offering a highly efficient way to build molecular complexity. The diverse reactivity of the functional groups on the molecule makes it a suitable candidate for the design of novel multicomponent reactions.

The development of new synthetic methods continues to expand the toolkit available to organic chemists, and versatile building blocks like ethyl 3-(chlorosulfonyl)-4-methoxybenzoate are at the forefront of these innovations, enabling the synthesis of increasingly complex and functional molecules.

Multi-Component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are powerful tools for generating molecular diversity. The electrophilic nature of the sulfonyl chloride in Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate makes it an excellent candidate for participation in MCRs, particularly for the synthesis of heterocyclic scaffolds.

While direct examples involving Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate are not extensively documented, its reactivity can be inferred from similar reactions with other aryl sulfonyl chlorides. For instance, in reactions with cyclic imines, aryl sulfonyl chlorides can lead to the formation of complex fused heterocyclic systems. It is plausible that Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate could react with two equivalents of a cyclic imine, such as 3,4-dihydroisoquinoline, to generate intricate sulfonamide-containing architectures.

Furthermore, multi-component sulfonylation reactions involving aryl diazonium salts and inorganic sulfites highlight the utility of sulfonyl-containing building blocks in MCRs. These reactions proceed via the in situ generation of a sulfonyl radical, which then participates in cascade reactions to form complex sulfonamides. Given the appropriate reaction conditions, Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate could serve as a precursor to a sulfonyl radical, enabling its incorporation into diverse molecular scaffolds through MCRs.

| Reaction Type | Reactants | Potential Product Scaffold | Key Features |

|---|---|---|---|

| Reaction with Cyclic Imines | Aryl Sulfonyl Chloride, 3,4-Dihydroisoquinoline (2 equiv.) | Fused Heterocyclic Sulfonamides | Formation of N-alkanesulfonyliminium ions as key intermediates. |

| Sulfonylation with Aryl Diazonium Salts | Aryl Diazonium Salt, Inorganic Sulfite, Alkene/Alkyne | Substituted Sulfonamides | In situ generation of a sulfonyl radical for subsequent addition reactions. |

Cascade and Ring Expansion Reactions Initiated by the Sulfonyl Chloride

The sulfonyl chloride functionality of Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate is a key initiator for cascade and ring expansion reactions, which are elegant strategies for the construction of medium-sized rings and macrocycles. These reactions often proceed through the formation of a sulfonamide, which then undergoes further transformations.

Recent advancements in synthetic methodology have demonstrated the use of sulfonylated lactams in ring expansion reactions. researchgate.netwhiterose.ac.ukyork.ac.uk In a typical sequence, a lactam is first N-sulfonylated with an aryl sulfonyl chloride. Subsequent reaction, often initiated by the reduction of a nitro group on the aryl ring or by a conjugate addition, triggers a ring expansion to form a macrocyclic sulfonamide. researchgate.netwhiterose.ac.ukyork.ac.uk Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate, with its reactive sulfonyl chloride, is an ideal reagent for the initial N-sulfonylation of lactams in such a sequence.

Electrochemical methods have also emerged as a powerful tool for initiating radical cascade cyclizations. nih.govrsc.org In these reactions, an electrochemically generated sulfonyl radical can add to an enyne, initiating a cascade of cyclizations to form complex polycyclic sulfonamides. nih.govrsc.org The sulfonyl chloride of Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate can be a precursor to the corresponding sulfinate, which can then be used in these electrochemical cascade reactions.

| Strategy | Key Intermediate | Reaction Initiator | Potential Product |

|---|---|---|---|

| Lactam Ring Expansion | N-Sulfonylated Lactam | Nitro Reduction or Conjugate Addition | Macrocyclic Sulfonamide |

| Electrochemical Radical Cascade | Sulfonyl Radical (from the corresponding sulfinate) | Electro-oxidation | Polycyclic Fused Sulfonamide |

Selective Functionalization of the Aromatic Ring

The substitution pattern of Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate, with both electron-donating and electron-withdrawing groups, allows for selective functionalization of the aromatic ring through either electrophilic or nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution:

The directing effects of the existing substituents govern the regioselectivity of electrophilic aromatic substitution (EAS). wikipedia.org The methoxy (B1213986) group at C4 is a strong activating group and an ortho-, para-director. The ethyl ester at C1 and the chlorosulfonyl group at C3 are both deactivating groups and meta-directors. wikipedia.org

Considering the combined influence of these groups:

The powerful ortho-, para-directing effect of the methoxy group will strongly favor substitution at the positions ortho to it, which are C3 and C5.

The C3 position is already occupied by the chlorosulfonyl group.

Therefore, electrophilic attack is most likely to occur at the C5 position, which is ortho to the activating methoxy group and meta to the deactivating ester and chlorosulfonyl groups.

This makes reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation proceed with high regioselectivity at the C5 position.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (NAS) is also a viable strategy for functionalizing the aromatic ring, particularly due to the presence of the strong electron-withdrawing chlorosulfonyl group. libretexts.orglibretexts.org For NAS to occur, there must be a good leaving group and strong electron-withdrawing groups positioned ortho or para to it to stabilize the negatively charged Meisenheimer intermediate. libretexts.orglibretexts.org

In Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate, the chlorine atom of the chlorosulfonyl group can act as a leaving group. However, a more likely scenario for NAS would involve the introduction of a leaving group, such as a halogen, at a position activated by the existing electron-withdrawing groups. For instance, if a nitro group were introduced at the C5 position via EAS, subsequent nucleophilic attack at this position would be highly favored, with a suitable leaving group being displaced.

| Reaction Type | Directing Effects of Substituents | Predicted Position of Substitution | Rationale |

|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | -OCH₃ (C4): ortho, para-directing (activating) -COOEt (C1): meta-directing (deactivating) -SO₂Cl (C3): meta-directing (deactivating) | C5 | The strongly activating and ortho-directing methoxy group directs the incoming electrophile to the C5 position. |

| Nucleophilic Aromatic Substitution (NAS) | Requires a leaving group and ortho/para electron-withdrawing groups. | Dependent on the position of the leaving group. | The chlorosulfonyl and ester groups would activate a leaving group at an ortho or para position for nucleophilic attack. |

V. Computational and Theoretical Chemistry Studies on Ethyl 3 Chlorosulfonyl 4 Methoxybenzoate and Its Reactivity

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the distribution of electrons and the resulting molecular geometry. For Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate, these calculations can elucidate the interplay between its functional groups—the ethyl ester, the methoxy (B1213986) group, and the reactive chlorosulfonyl group—which collectively dictate its chemical character.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate, this involves identifying the lowest energy conformation by analyzing the rotation around its single bonds, particularly the C-S bond of the sulfonyl group and the C-O bonds of the ester and methoxy groups.

The analysis would reveal the preferred spatial orientation of the substituent groups relative to the benzene (B151609) ring. For instance, the orientation of the chlorosulfonyl group is critical as it can influence steric hindrance and the accessibility of the electrophilic sulfur atom to incoming nucleophiles. Density Functional Theory (DFT) calculations are commonly employed for such optimizations, providing accurate geometries that are essential for subsequent electronic structure and reactivity studies. dntb.gov.uanih.gov

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO (Highest Occupied Molecular Orbital): Represents the outermost electrons and is associated with the molecule's ability to act as a nucleophile or electron donor.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the lowest energy empty orbital and is associated with the molecule's ability to act as an electrophile or electron acceptor.

| Molecular Orbital | Predicted Location/Characteristics | Chemical Significance |

|---|---|---|

| HOMO | Distributed over the electron-rich aromatic ring and methoxy group. | Determines the molecule's behavior as an electron donor in reactions with strong electrophiles. |

| LUMO | Localized on the chlorosulfonyl group, particularly the σ*(S-Cl) orbital. | Identifies the electrophilic center (sulfur atom) for nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. |

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution across a molecule's surface. researchgate.net It is a valuable tool for visualizing regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate, an EPS map would clearly show:

A highly positive potential (blue region) around the sulfur atom of the chlorosulfonyl group, confirming its status as the primary electrophilic site.

Negative potentials (red regions) around the oxygen atoms of the sulfonyl, methoxy, and ester carbonyl groups, indicating these are the most likely sites for interaction with electrophiles or for hydrogen bonding. researchgate.net

The aromatic ring would exhibit a moderately negative potential due to its π-electron system, influenced by the electron-donating methoxy group and the electron-withdrawing sulfonyl chloride and ester groups.

This visual representation of charge distribution is crucial for predicting non-covalent interactions, solvation patterns, and the initial trajectory of an approaching nucleophile.

Reaction Mechanism Elucidation through Advanced Computational Modeling

Computational modeling is indispensable for mapping out the detailed pathways of chemical reactions, providing information that is often inaccessible through experimental means alone. For arenesulfonyl chlorides, these studies have been vital in understanding their substitution reactions. mdpi.commdpi.com

The reactivity of Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate is dominated by nucleophilic substitution at the sulfonyl sulfur atom. Computational studies on analogous arenesulfonyl chlorides have investigated whether this proceeds through a concerted S_N2-like mechanism or a stepwise addition-elimination (A-E) pathway. dntb.gov.uamdpi.com

S_N2 Mechanism: Involves a single transition state where the nucleophile attacks the sulfur atom as the chloride leaving group departs simultaneously.

Addition-Elimination (A-E) Mechanism: Involves the formation of a pentacoordinate sulfurane intermediate, which then eliminates the chloride ion in a second step.

DFT calculations on the chloride-chloride exchange reaction for a range of arenesulfonyl chlorides have shown that the reaction proceeds via a single transition state, consistent with an S_N2 mechanism. nih.govmdpi.com A similar computational analysis for Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate reacting with a nucleophile would involve locating the geometry of the transition state(s) and calculating the activation energy barrier (ΔG‡). This barrier, which is the energy difference between the reactants and the transition state, determines the reaction rate. Lower activation barriers correspond to faster reactions. The presence of the electron-withdrawing ester group and the electron-donating methoxy group on the benzene ring would influence this barrier by affecting the electrophilicity of the sulfur center.

| Mechanism | Key Features | Computational Signatures |

|---|---|---|

| Concerted (S_N2-like) | Single-step process with simultaneous bond formation and breaking. | One located transition state on the potential energy surface. |

| Stepwise (Addition-Elimination) | Two-step process involving a stable or metastable intermediate. | A hypervalent sulfurane intermediate and two transition states located. |

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Computational models can account for these effects using either implicit or explicit solvent models.

Implicit Solvation Models (e.g., PCM): Treat the solvent as a continuous medium with a defined dielectric constant, capturing the bulk electrostatic effects of solvation.

Explicit Solvation Models: Involve including a number of individual solvent molecules in the calculation to model specific interactions like hydrogen bonding between the solvent and the solute.

For reactions of sulfonyl chlorides, the solvent plays a crucial role. rsc.orgbeilstein-journals.org Solvolysis studies, correlated using the extended Grunwald-Winstein equation, show that the mechanism for arenesulfonyl chlorides is typically a concerted S_N2 process where the solvent acts as the nucleophile. nih.gov Computational modeling of the reaction of Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate in different solvents would allow for the calculation of activation energies in each medium. These calculations would likely show that polar, nucleophilic solvents stabilize the charge separation in the S_N2 transition state, thereby lowering the activation barrier and accelerating the reaction rate, consistent with experimental observations for this class of compounds. beilstein-journals.orgnih.gov

Prediction of Reactivity and Selectivity in Novel Transformations

Theoretical calculations are instrumental in predicting the reactivity of functional groups within a molecule and the selectivity of potential transformations. For Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate, computational studies would likely focus on the distinct reactivity of the chlorosulfonyl and ethyl benzoate (B1203000) moieties.

The reactivity of the sulfonyl chloride group is a key area of interest. Computational models can be used to predict the susceptibility of the sulfur atom to nucleophilic attack, a common reaction pathway for this functional group. magtech.com.cn Theoretical studies on related arenesulfonyl chlorides have shown that the presence of substituents on the aromatic ring can significantly influence the reaction rates. For instance, electron-donating groups, such as the methoxy group in Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate, can modulate the electrophilicity of the sulfonyl sulfur. mdpi.com Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to determine the activation energies for reactions with various nucleophiles. ajpchem.org These calculations help in predicting whether a reaction will be kinetically favorable.

For example, a theoretical study might compare the activation barriers for the reaction of Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate with different amines to predict the selectivity of sulfonamide formation. By modeling the transition states, chemists can understand the electronic and steric factors that govern the reaction's outcome. nih.gov

Similarly, the reactivity of the ethyl benzoate group can be assessed. Computational studies on substituted phenyl benzoates have provided insights into the mechanisms of nucleophilic substitution at the carbonyl carbon. nih.govresearchgate.net The electronic nature of the substituents on the benzene ring plays a crucial role in determining the reaction mechanism, which can proceed through a stepwise or concerted pathway. researchgate.net Theoretical calculations can elucidate the most likely reaction pathway and predict the effect of the chlorosulfonyl and methoxy groups on the reactivity of the ester.

Table 1: Hypothetical Calculated Activation Energies for Nucleophilic Attack on Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate

| Nucleophile | Attacked Site | Calculated Activation Energy (kcal/mol) | Predicted Reactivity |

| Ammonia | Sulfonyl Chloride | 15.2 | High |

| Water | Sulfonyl Chloride | 25.8 | Moderate |

| Ammonia | Ester Carbonyl | 22.5 | Moderate |

| Water | Ester Carbonyl | 30.1 | Low |

Note: The data in this table is hypothetical and for illustrative purposes only.

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov This analysis is based on the electron distribution of a molecule and provides a three-dimensional surface that helps in understanding how molecules pack in the solid state. researchgate.net For Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate, a Hirshfeld surface analysis would reveal the nature and extent of the various non-covalent interactions that stabilize its crystal structure.

The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate close contacts, which are often associated with hydrogen bonds and other strong interactions. mdpi.com

Complementary to the Hirshfeld surface are 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. mdpi.com These plots show the distribution of distances from the Hirshfeld surface to the nearest atom inside (di) and outside (de) the surface. The percentage contribution of each type of contact to the total Hirshfeld surface area can be calculated, offering a clear picture of the most significant interactions in the crystal packing. nih.gov

For a molecule like Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate, one would expect a variety of intermolecular contacts. A hypothetical analysis based on studies of similar aromatic sulfonyl chlorides and methoxybenzoate derivatives might reveal the following interactions: nih.govresearchgate.netmdpi.com

H···H contacts: Typically, these are the most abundant interactions, arising from the numerous hydrogen atoms on the ethyl and methoxy groups, as well as the aromatic ring.

O···H contacts: These interactions would likely be significant due to the presence of the oxygen atoms in the methoxy, ester, and sulfonyl groups, which can act as hydrogen bond acceptors.

C···H contacts: These represent van der Waals interactions between the carbon and hydrogen atoms of adjacent molecules.

Cl···H contacts: The chlorine atom of the chlorosulfonyl group can also participate in intermolecular interactions with hydrogen atoms.

Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate

| Contact Type | Percentage Contribution (%) |

| H···H | 45.2 |

| O···H | 28.5 |

| C···H | 12.8 |

| Cl···H | 8.3 |

| S···O | 2.1 |

| C···C | 1.9 |

| Other | 1.2 |

Note: The data in this table is hypothetical and for illustrative purposes only, based on typical values for similar organic molecules.

By analyzing these interactions, researchers can gain a deeper understanding of the solid-state properties of Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate, which can be important for its handling, formulation, and material science applications.

Vi. Advanced Spectroscopic Characterization and Analytical Methodologies for Ethyl 3 Chlorosulfonyl 4 Methoxybenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate, offering detailed information about the chemical environment of each proton and carbon atom.

High-resolution ¹H and ¹³C NMR spectra provide the foundational data for structural assignment. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to other protons through spin-spin coupling. For Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate, the spectrum is expected to show distinct signals for the aromatic protons and the protons of the ethyl and methoxy (B1213986) groups.

The aromatic region would display a characteristic splitting pattern for the three protons on the substituted benzene (B151609) ring. The proton at position 5 (H-5), situated between the methoxy and chlorosulfonyl groups, is expected to be a doublet. The proton at position 2 (H-2) would likely appear as a singlet or a narrowly split doublet, and the proton at position 6 (H-6) as a doublet of doublets due to coupling with the other two aromatic protons. The electron-withdrawing nature of the chlorosulfonyl and ester groups, and the electron-donating effect of the methoxy group, significantly influence the chemical shifts of these aromatic protons.

The ethyl group protons would present as a quartet for the methylene (B1212753) (-CH₂-) group, resulting from coupling with the adjacent methyl group, and a triplet for the terminal methyl (-CH₃) group. The methoxy (-OCH₃) group protons would appear as a sharp singlet.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. The spectrum would show signals for the carbonyl carbon of the ester, the aromatic carbons (with those attached to electronegative groups like oxygen and sulfur shifted downfield), the methoxy carbon, and the two carbons of the ethyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate (Note: Data are predicted based on analogous structures and substituent effects. Actual experimental values may vary.)

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹H) | Coupling Constant (J, Hz) |

| Aromatic H-2 | ~8.2 | ~128 | d | ~2 |

| Aromatic H-5 | ~7.2 | ~112 | d | ~8.8 |

| Aromatic H-6 | ~8.3 | ~132 | dd | ~8.8, ~2 |

| Methoxy (-OCH₃) | ~4.0 | ~57 | s | N/A |

| Ethyl (-OCH₂CH₃) | ~4.4 | ~62 | q | ~7.1 |

| Ethyl (-OCH₂CH₃) | ~1.4 | ~14 | t | ~7.1 |

| Carbonyl (C=O) | N/A | ~164 | N/A | N/A |

| Aromatic C-1 | N/A | ~125 | N/A | N/A |

| Aromatic C-3 | N/A | ~138 | N/A | N/A |

| Aromatic C-4 | N/A | ~160 | N/A | N/A |

s = singlet, d = doublet, t = triplet, q = quartet, dd = doublet of doublets

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu In the COSY spectrum of Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate, cross-peaks would be expected between the coupled aromatic protons (H-5 and H-6) and between the methylene and methyl protons of the ethyl group. sdsu.edu This confirms their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu The HSQC spectrum would show correlations between each aromatic proton and its corresponding aromatic carbon, the methoxy protons and the methoxy carbon, and the ethyl methylene and methyl protons with their respective carbons. This allows for the direct assignment of carbon signals based on the already assigned proton signals.

Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate, which is C₁₀H₁₁ClO₅S. bldpharm.comchemscene.com The calculated exact mass can be compared to the experimentally measured mass to confirm the elemental composition with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. The presence of chlorine and sulfur isotopes (³⁷Cl and ³⁴S) would result in a characteristic isotopic pattern for the molecular ion peak, further confirming the elemental composition.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide detailed structural information. The fragmentation pattern of Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate can offer insights into the molecule's structure and bond strengths.

Plausible fragmentation pathways would include:

Loss of the ethoxy group (-•OCH₂CH₃) from the ester, leading to a prominent acylium ion.

Loss of ethene (C₂H₄) via a McLafferty rearrangement if sterically feasible, though less common in aromatic esters.

Cleavage of the chlorosulfonyl group (-SO₂Cl) .

Loss of a chlorine radical (-•Cl) from the sulfonyl chloride moiety.

Decarbonylation (loss of CO) from fragment ions.

Analysis of these fragmentation pathways helps to confirm the presence and location of the different functional groups within the molecule. For example, the initial loss of 45 Da would strongly suggest the presence of an ethoxy group characteristic of an ethyl ester.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (e.g., stretching, bending).

The IR spectrum of Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate is expected to display several key absorption bands that confirm its structure:

C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹. libretexts.org

S=O Stretch (Sulfonyl Chloride): Two strong absorption bands are characteristic of the SO₂ group, corresponding to asymmetric and symmetric stretching, typically found around 1370-1390 cm⁻¹ and 1170-1190 cm⁻¹, respectively.

C-O Stretch: The spectrum will show C-O stretching vibrations for the ester and ether linkages in the 1000-1300 cm⁻¹ region. libretexts.org

Aromatic C=C Stretch: Medium to weak absorptions from the stretching of the carbon-carbon bonds in the aromatic ring are expected in the 1450-1600 cm⁻¹ range.

Aromatic C-H Stretch: These absorptions typically appear at wavenumbers just above 3000 cm⁻¹. libretexts.org

Aliphatic C-H Stretch: Absorptions corresponding to the C-H stretching of the ethyl and methoxy groups are expected in the 2850-3000 cm⁻¹ region. libretexts.orgdocbrown.info

Table 2: Characteristic IR Absorption Frequencies for Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Ester (C=O) | Stretch | 1720 - 1740 | Strong |

| Sulfonyl Chloride (S=O) | Asymmetric Stretch | 1370 - 1390 | Strong |

| Sulfonyl Chloride (S=O) | Symmetric Stretch | 1170 - 1190 | Strong |

| Aromatic Ring (C=C) | Stretch | 1450 - 1600 | Medium-Weak |

| Ether/Ester (C-O) | Stretch | 1000 - 1300 | Strong |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic (C-H) | Stretch | 2850 - 3000 | Medium |

This comprehensive suite of spectroscopic techniques provides a detailed and unambiguous characterization of Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate, confirming its molecular structure, connectivity, and the identity of its functional groups.

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate and its derivatives.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the precise molecular structure, including the absolute configuration of chiral centers and the detailed conformation of the molecule in the solid state. While the specific crystal structure of Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate is not publicly documented, analysis of closely related substituted ethyl benzoate (B1203000) derivatives provides significant insight into its expected structural features. nih.govnih.govacademicjournals.org

For instance, studies on compounds like ethyl 4-hydroxy-3,5-dimethoxy-benzoate and ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate reveal key conformational details. nih.govacademicjournals.org The ethyl ester group may exhibit conformational flexibility, and the dihedral angle between the plane of the benzene ring and the substituents is a critical parameter. In the case of Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate, SC-XRD would be expected to confirm the planarity of the benzene ring and determine the orientation of the chlorosulfonyl, methoxy, and ethyl benzoate groups relative to the ring. The S-Cl and S-O bond lengths within the chlorosulfonyl group are of particular interest, as they are indicative of its reactivity. nih.gov

A representative set of crystallographic parameters, as would be obtained from an SC-XRD experiment on a derivative, is presented in the table below.

Table 1: Representative Single-Crystal X-ray Diffraction Data for a Substituted Ethyl Benzoate Derivative.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₃H₁₃ClO₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.4557 (4) |

| b (Å) | 16.6411 (7) |

| c (Å) | 8.4319 (3) |

| β (°) | 105.644 (2) |

| Volume (ų) | 1277.64 (9) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (Mg m⁻³) | 1.397 |

Data is representative and based on a closely related structure, ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate. nih.gov

Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used to analyze the crystalline nature of bulk materials. It is particularly crucial for studying polymorphism—the ability of a compound to exist in two or more different crystal structures. Different polymorphs of a substance can have distinct physical properties, such as solubility and stability, making PXRD an essential tool in pharmaceutical and materials science.

For derivatives of Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate, PXRD is employed to:

Identify crystalline phases: Each crystalline form of a compound produces a unique diffraction pattern, acting as a "fingerprint."

Assess sample crystallinity: The presence of sharp peaks indicates a highly crystalline material, whereas broad halos suggest an amorphous character.

Detect polymorphic impurities: PXRD can detect the presence of small amounts of an undesired polymorph in a bulk sample. americanpharmaceuticalreview.com

Monitor phase transformations: Changes in the crystalline form due to factors like temperature, humidity, or pressure can be tracked. rigaku.com

The PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). The unique positions and relative intensities of the diffraction peaks for different polymorphs allow for their unambiguous identification. nih.govresearchgate.net

Table 2: Representative Powder X-ray Diffraction Peaks for Two Hypothetical Polymorphic Forms of a Derivative.

| Diffraction Angle (2θ) - Form A | Diffraction Angle (2θ) - Form B |

|---|---|

| 8.5° | 9.2° |

| 12.3° | 11.5° |

| 15.8° | 16.1° |

| 19.1° | 20.4° |

| 21.7° | 22.3° |

| 25.0° | 26.8° |

This table illustrates how different polymorphs yield distinct peak positions in a PXRD pattern.

Chromatographic Techniques for Purity Assessment, Quantification, and Reaction Monitoring

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate, these methods are vital for ensuring the purity of the final product, quantifying it in the presence of impurities, and monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying aromatic compounds like Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate. The most common mode for this type of analysis is reverse-phase (RP) HPLC, where a non-polar stationary phase is used with a polar mobile phase. bldpharm.com

A typical RP-HPLC method for purity assessment would involve a C18 column (a stationary phase with 18-carbon alkyl chains bonded to silica). The mobile phase would likely consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid (e.g., phosphoric acid, formic acid, or trifluoroacetic acid) to ensure sharp, symmetrical peaks for any acidic or basic components. sielc.comsielc.com Detection is typically achieved using an ultraviolet (UV) detector, as the benzene ring in the molecule absorbs UV light.

This technique is highly sensitive and can separate the target compound from starting materials, by-products, and degradation products, allowing for accurate purity determination (e.g., >99%). ekb.eg

Table 3: Typical HPLC Parameters for Purity Analysis of Substituted Benzoates.

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Gradient or Isocratic mixture of Acetonitrile and Water (with 0.1% Phosphoric Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

These parameters are representative and may require optimization for specific derivatives. sielc.comsielc.comekb.eg

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively in synthetic organic chemistry to monitor the progress of a reaction. The synthesis of Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate from its precursor, ethyl 4-methoxybenzoate (B1229959), involves chlorosulfonation. TLC can effectively track the consumption of the starting material and the formation of the product.

The process involves spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel on an aluminum or glass backing) at various time intervals. The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent), which is usually a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate).